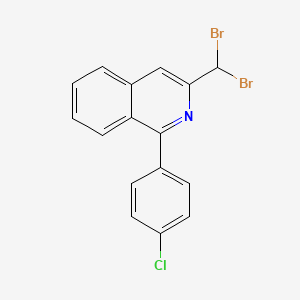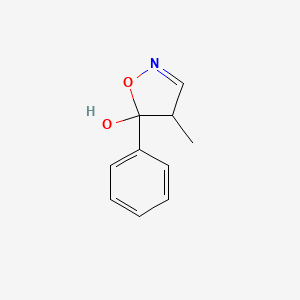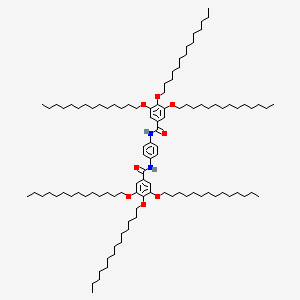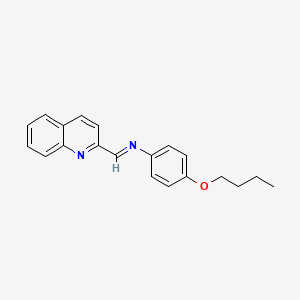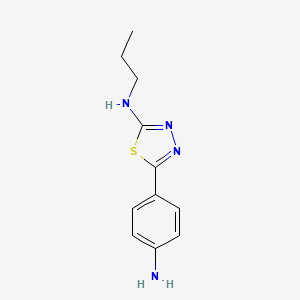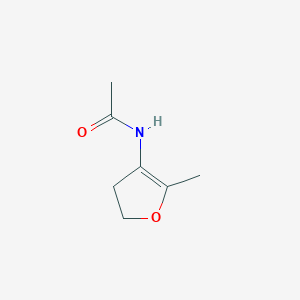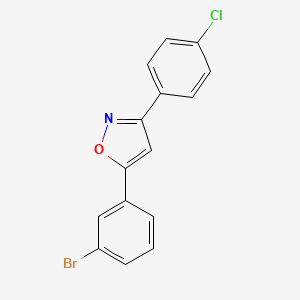
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and an acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate typically involves the reaction of furan-2-ylmethanethiol with 4-nitrophenyl acetate under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules. The furan ring may also participate in various biochemical pathways, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Furan-2-ylmethyl)thio)-4-aminophenyl acetate: A reduced form of the compound with an amino group instead of a nitro group.
Furan-2-ylmethanethiol: A precursor used in the synthesis of the compound.
4-Nitrophenyl acetate: Another precursor used in the synthesis.
Uniqueness
2-((Furan-2-ylmethyl)thio)-4-nitrophenyl acetate is unique due to the combination of its furan ring, nitrophenyl group, and acetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C13H11NO5S |
|---|---|
Poids moléculaire |
293.30 g/mol |
Nom IUPAC |
[2-(furan-2-ylmethylsulfanyl)-4-nitrophenyl] acetate |
InChI |
InChI=1S/C13H11NO5S/c1-9(15)19-12-5-4-10(14(16)17)7-13(12)20-8-11-3-2-6-18-11/h2-7H,8H2,1H3 |
Clé InChI |
HPDLKBZZBVWISX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])SCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)

